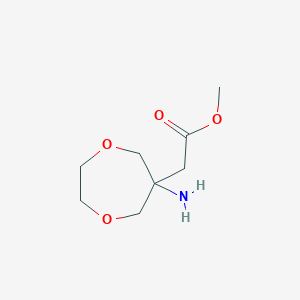
4-Cyclopropanecarbonyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropanecarbonyl-1,3-thiazole is a heterocyclic compound containing a thiazole ring substituted with a cyclopropanecarbonyl group. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropanecarbonyl-1,3-thiazole typically involves the reaction of cyclopropanecarbonyl chloride with thioamides or thiosemicarbazides under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride, which facilitates the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropanecarbonyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can lead to the formation of alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
4-Cyclopropanecarbonyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of agrochemicals and photographic sensitizers
Mechanism of Action
The mechanism of action of 4-Cyclopropanecarbonyl-1,3-thiazole involves the interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are often mediated through hydrogen bonding, electrostatic interactions, and π-π stacking with target molecules .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic scaffold found in many biologically active compounds.
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
2,4-Disubstituted-1,3-Thiazole: Investigated for its antifungal activity .
Uniqueness
4-Cyclopropanecarbonyl-1,3-thiazole is unique due to the presence of the cyclopropanecarbonyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H7NOS |
|---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
cyclopropyl(1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C7H7NOS/c9-7(5-1-2-5)6-3-10-4-8-6/h3-5H,1-2H2 |
InChI Key |
FDVAAUDQNLPSCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=CSC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(Heptan-2-yl)amino]propane-1,3-diol](/img/structure/B13303706.png)



![2-Ethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13303731.png)
![[4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol](/img/structure/B13303733.png)
![3-Bromo-4-[(3-chlorophenyl)methoxy]oxolane](/img/structure/B13303735.png)

![2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide](/img/structure/B13303749.png)

![2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic acid](/img/structure/B13303766.png)

